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Introduction

Mupirocin is a crucial topical antibiotic for treating skin infections and eradicating methicillin-
resistant Staphylococcus aureus (MRSA) carriage. However, the emergence and spread of
high-level mupirocin resistance, primarily mediated by plasmid-encoded genes such as mupA
and mupB, poses a significant threat to its clinical efficacy.[1][2][3][4] These resistance
plasmids can be transferred between bacterial strains, facilitating the rapid dissemination of
resistance. Plasmid curing, the process of eliminating plasmids from a bacterial host, is a
valuable research tool to confirm the plasmid-borne nature of resistance and to generate
susceptible strains for further study.

These application notes provide detailed protocols for several established methods to cure
mupirocin resistance plasmids from Staphylococcus aureus. The described techniques
include chemical curing using intercalating agents, a physical method employing elevated
temperature, and a targeted molecular approach using the CRISPR-Cas9 system.

Mechanism of Mupirocin Resistance

Mupirocin inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase (1leRS).[1]
[5] High-level resistance (Minimum Inhibitory Concentration [MIC] 2512 pg/mL) is typically
conferred by the acquisition of a plasmid carrying the mupA (ileS2) gene, which encodes an
alternative lleRS that is not effectively inhibited by mupirocin.[1][2][3][4] A second gene, mupB,
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has also been identified to confer high-level resistance.[1] Low-level resistance (MIC 8-256
pg/mL) usually arises from point mutations in the native chromosomal ileS gene.[2][4] As high-
level resistance is predominantly plasmid-mediated, plasmid curing techniques are effective in
restoring mupirocin susceptibility in these strains.

Data Presentation: Comparison of Plasmid Curing
Efficiencies

The efficiency of plasmid curing can vary significantly depending on the method, the specific
bacterial strain, and the plasmid itself. The following table summarizes reported curing
efficiencies for various methods in Staphylococcus aureus.
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Experimental Protocols
Protocol 1: Elevated Temperature Stress Curing

This protocol utilizes heat stress to induce the loss of the mupirocin resistance plasmid.

Materials:

e Mupirocin-resistant S. aureus strain
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Brain Heart Infusion (BHI) broth and agar

BHI agar plates with and without Mupirocin (256 pg/mL)

Incubator shaker at 43°C

Standard incubator at 37°C

Sterile culture tubes and microbiological loops

Procedure:

Inoculate a single colony of the mupirocin-resistant S. aureus strain into 5 mL of BHI broth.
Incubate the culture overnight at 37°C with agitation.

The next day, transfer an aliquot of the overnight culture into fresh BHI broth at a 1:100
dilution.

Incubate this subculture at an elevated temperature of 43°C with gentle agitation.[7]

Every 24 hours, repeat the subculturing (1:100 dilution into fresh BHI broth) and continue
incubation at 43°C for a total of 96 hours.[7]

After 96 hours of incubation at the elevated temperature, serially dilute the culture in sterile
saline and plate onto BHI agar plates.

Incubate the plates for 24 hours at 37°C to obtain single colonies.[7]

To screen for loss of mupirocin resistance, replica-plate individual colonies onto two BHI
agar plates: one containing 256 pg/mL mupirocin and a control plate with no antibiotic.[7]

Incubate both replica plates at 37°C for 24 hours.

Colonies that grow on the antibiotic-free plate but fail to grow on the mupirocin-containing
plate are considered to be "cured" of the resistance plasmid.

Confirm the loss of the mupA gene in putative cured colonies by PCR.
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Caption: Workflow for Mupirocin Resistance Plasmid Curing by Elevated Temperature.
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Protocol 2: Chemical Curing with Acridine Orange

This protocol uses the intercalating agent acridine orange to interfere with plasmid replication.

Materials:

Mupirocin-resistant S. aureus strain

Luria-Bertani (LB) broth

Mueller-Hinton Agar (MHA) plates

Acridine orange stock solution (e.g., 1 mg/mL, filter-sterilized and protected from light)
Mupirocin antibiotic discs

Incubator shaker at 37°C

Sterile culture tubes, swabs, and micropipettes

Procedure:

Prepare LB broth containing a sub-inhibitory concentration of acridine orange. A common
starting concentration is 0.1 mg/mL.[10] Note: The optimal concentration should be
determined empirically as the highest concentration that does not significantly inhibit
bacterial growth.

Inoculate a loopful of the mupirocin-resistant S. aureus strain into the LB broth containing
acridine orange.[11]

Incubate the culture at 37°C for 24 hours with agitation.[11] Keep the culture in the dark as
acridine orange is light-sensitive.

After incubation, swab the culture onto MHA plates.
Place a mupirocin antibiotic disc on the inoculated MHA plate.

Incubate the plates at 37°C for 24 hours.
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Screen for colonies that have become sensitive to mupirocin (i.e., show a zone of inhibition
around the disc where there was none previously).

Subculture colonies from the zone of inhibition onto a fresh MHA plate and re-test for
mupirocin sensitivity to confirm the cured phenotype.

Confirm the loss of the plasmid and the mupA gene by plasmid DNA extraction and PCR.
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Caption: Workflow for Plasmid Curing using Acridine Orange.

Protocol 3: CRISPR-Cas9 Mediated Plasmid Curing
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This advanced protocol utilizes a temperature-sensitive shuttle vector expressing the Cas9
nuclease and a specific single-guide RNA (sgRNA) to target and cleave the mupirocin
resistance plasmid. This example is based on a system developed for S. aureus.[9]

Materials:

Mupirocin-resistant S. aureus strain

o Temperature-sensitive CRISPR-Cas9 curing vector (e.g., pPEMPTY::sgRNA) with an sgRNA
targeting the mupirocin resistance plasmid[9]

o Competent S. aureus cells of the target strain

e Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

» Selective antibiotics (e.g., chloramphenicol for the curing vector)
» Anhydrotetracycline (ATc) for induction of Cas9 expression

o Electroporator and cuvettes

 Incubators at 28°C and 37°C

Procedure:

e Transformation: Introduce the CRISPR-Cas9 curing vector (b EMPTY::sgRNA) into the
mupirocin-resistant S. aureus strain via electroporation.

o Selection of Transformants: Plate the transformed cells on TSA containing the appropriate
selective antibiotic for the curing vector (e.g., chloramphenicol) and incubate at a permissive
temperature (e.g., 28°C) to allow for plasmid replication.[9]

 Induction of Cas9 and Plasmid Cleavage:

o Inoculate a transformant colony into TSB containing the selective antibiotic and the
inducer (ATc).
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o Incubate overnight at the permissive temperature (28°C) with agitation. This step allows
for the expression of Cas9, which, guided by the sgRNA, will cleave the target mupirocin

resistance plasmid.[9]

e Screening for Cured Colonies:
o Plate the overnight culture on TSA plates with and without mupirocin.
o Identify colonies that are now sensitive to mupirocin.
o Confirm the loss of the target plasmid and the mupA gene by PCR.[9]
e Curing of the CRISPR Vector:
o Inoculate a confirmed mupirocin-cured colony into non-selective TSB.

o Incubate overnight at a non-permissive temperature (e.g., 37°C) to promote the loss of the
temperature-sensitive CRISPR-Cas9 vector.[9]

o Plate the culture on non-selective TSA and screen for colonies that have lost the CRISPR
vector (e.g., by checking for loss of the vector's antibiotic resistance marker).
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Caption: Logical workflow for CRISPR-Cas9 mediated plasmid curing.
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Concluding Remarks

The choice of plasmid curing method depends on the available resources, the specific S.
aureus strain, and the desired efficiency. Temperature stress is a relatively simple method but
may have variable success rates. Chemical curing with intercalating agents is a classical
approach, but these agents can be mutagenic and require careful handling. The CRISPR-Cas9
system offers a highly specific and efficient method for plasmid curing but requires more
sophisticated molecular biology techniques. For all methods, it is imperative to confirm the loss
of the resistance plasmid and the absence of off-target effects in the cured strains. These
protocols provide a foundation for researchers to effectively eliminate mupirocin resistance
plasmids, enabling further investigation into the biology of antibiotic resistance and the
development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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